![molecular formula C8H11Cl2NO B591899 (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride CAS No. 1391448-75-1](/img/structure/B591899.png)
(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride
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Description
R-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride, commonly referred to as R-2-Amino-2-(4-chlorophenyl)ethanol HCl, is an organic compound used in laboratory experiments and scientific research. It is a white crystalline solid that is slightly soluble in water and has a melting point of approximately 220°C. R-2-Amino-2-(4-chlorophenyl)ethanol HCl has been used for a variety of purposes, including as a reagent in organic synthesis, as a drug in pharmaceuticals, and as an inhibitor of enzymes. This article will discuss the synthesis method of R-2-Amino-2-(4-chlorophenyl)ethanol HCl, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Anti-allergic Activities
A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching .
Synthesis of Pyrrole Disulfides
This compound could potentially be used in the synthesis of pyrrole disulfides . Pyrrole disulfides are fundamental scaffolds that are widely present in peptides, natural products, and pharmaceutical molecules .
Treatment of Allergies
The compound could potentially be used in the treatment of allergies . Histamine interacts with H1 receptors and causes allergies with exposure to excessive amounts of an allergen . Piperazine H1 receptor antagonists, having higher affinity to H1 receptors than histamine, are often clinically used in the treatment of allergies .
Anti-inflammatory Activities
The compound could potentially be used for its anti-inflammatory activities . Allergies are associated with subsequent inflammation . Some derivatives of sulfonamides reported showed good anti-inflammatory activities ; hence, sulfonamides may produce synergistic action with the pharmacophore of levocetirizine .
Synthesis of Heterocyclic Compounds
The compound could potentially be used in the synthesis of heterocyclic compounds . β-Ketothioamides (KTAs) are versatile intermediates in organic synthesis possessing carbonyl and thioamide functional groups . These functionalities make them intriguing and valuable for various synthesis transformations .
Synthesis of Thiol
The compound could potentially be used in the synthesis of thiol . The thioamide functional group in KTAs undergoes isomerization to generate thiol , allowing KTAs to participate in synthesis .
properties
IUPAC Name |
(2R)-2-amino-2-(4-chlorophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSCNYFGCTZKFU-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride |
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